Boc-L-beta-homoproline

Catalog No.
S668048
CAS No.
56502-01-3
M.F
C11H19NO4
M. Wt
229,27 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-L-beta-homoproline

CAS Number

56502-01-3

Product Name

Boc-L-beta-homoproline

IUPAC Name

2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid

Molecular Formula

C11H19NO4

Molecular Weight

229,27 g/mole

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(12)7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1

InChI Key

GDWKIRLZWQQMIE-QMMMGPOBSA-N

SMILES

CC(C)(C)OC(=O)N1CCCC1CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CC(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1CC(=O)O
  • Conformational control: The additional carbon atom in Boc-L-β-homoproline introduces a turn into the peptide backbone, influencing the overall conformation of the resulting peptide. This property can be used to design peptides with specific shapes and functions, such as mimicking natural protein structures or creating new binding motifs for drug discovery.

  • Modulating protein-protein interactions: By incorporating Boc-L-β-homoproline at strategic locations in a peptide sequence, researchers can disrupt or enhance protein-protein interactions. This approach holds potential for developing new therapeutic agents that target specific protein interactions involved in various diseases.

  • Stability enhancement: The presence of the additional carbon atom can also improve the stability of peptides containing Boc-L-β-homoproline, especially against enzymatic degradation. This property makes it valuable for designing peptides with longer half-lives for potential use in drug delivery or other applications.

  • Preparation of peptidomimetics: Boc-L-β-homoproline can be used to create peptidomimetics, which are molecules that mimic the structure and function of natural peptides but are often more stable or have improved drug-like properties. This approach allows researchers to develop new therapeutic agents with advantages over traditional peptide-based drugs [].

Boc-L-beta-homoproline is an amino acid derivative characterized by the chemical formula C11H19NO4 and a molecular weight of 229.27 g/mol. This compound features a tert-butoxycarbonyl (Boc) protective group, which enhances its stability and reactivity, making it a valuable building block in organic synthesis. The presence of the Boc group allows for selective reactions, facilitating the synthesis of complex molecules that would be challenging with unprotected L-beta-homoproline .

, including:

  • Oxidation: Can be oxidized to yield ketones or aldehydes.
  • Reduction: Capable of being reduced to corresponding alcohols.
  • Substitution: Undergoes nucleophilic substitution where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate and chromium trioxide are typical oxidizing agents.
  • Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
  • Substitution: Nucleophiles such as amines and thiols can participate in substitution reactions.

Major Products Formed

  • Oxidation: Produces ketones and aldehydes.
  • Reduction: Yields alcohols.
  • Substitution: Various substituted derivatives depending on the nucleophile employed.

Boc-L-beta-homoproline exhibits significant biological activity, particularly as a precursor in the synthesis of bioactive molecules. It has been studied for its role in inhibiting human transglutaminase 2, an enzyme implicated in various cellular processes such as apoptosis and extracellular matrix formation. This inhibition suggests potential therapeutic applications in treating inflammatory and fibrotic diseases .

Boc-L-beta-homoproline is synthesized through several methods:

  • Chemical Synthesis: A common approach involves protecting the amino group of L-beta-homoproline using tert-butyl dicarbonate in the presence of a base like triethylamine.
  • Industrial Production: Larger-scale production utilizes automated synthesizers and optimized reaction conditions to enhance yield and purity while minimizing side reactions .

Boc-L-beta-homoproline finds diverse applications across various fields:

  • Chemistry: Serves as a building block in synthesizing complex organic molecules and peptides.
  • Biology: Utilized in studies related to enzyme inhibitors, particularly for human transglutaminase 2.
  • Medicine: Explored for potential therapeutic applications against inflammatory and fibrotic diseases.
  • Industry: Acts as a reagent in pharmaceutical production and various chemical processes .

Research indicates that Boc-L-beta-homoproline derivatives can effectively catalyze asymmetric aldol reactions, demonstrating its utility in organocatalysis. These studies highlight its role in enhancing reaction efficiency and selectivity, further emphasizing its importance in synthetic organic chemistry .

Several compounds share structural similarities with Boc-L-beta-homoproline:

Compound NameDescription
L-beta-homoprolineThe unprotected form of Boc-L-beta-homoproline.
N-t-BOC-cis-4-Fluoro-L-beta-homoprolineA fluorinated derivative with similar properties.
N-t-BOC-4-(Ethylene oxide)-L-prolineA derivative featuring an ethylene oxide group.

Uniqueness

Boc-L-beta-homoproline is unique due to its Boc protection, which enhances stability and selectivity during synthetic applications. This characteristic allows for more controlled reactions compared to its unprotected counterparts, making it particularly valuable in complex organic synthesis .

XLogP3

1.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Boc-L-beta-Homoproline

Dates

Modify: 2023-08-15

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